molecular formula C16H11ClN4O5 B11563347 2-(4-chlorophenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11563347
M. Wt: 374.73 g/mol
InChI Key: IUILDGDBHHJAQI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a complex organic compound that combines a chlorophenoxy group with a nitroindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid.

    Hydrazide Formation: The 2-(4-chlorophenoxy)acetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 5-nitro-2-oxoindoline-3-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Phenoxy Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its structural features.

    Antimicrobial Activity: Studies suggest it may possess antimicrobial properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals, particularly in targeting specific enzymes or pathways.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The nitro group and the indole moiety play crucial roles in these interactions, often involving hydrogen bonding and π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)acetic acid hydrazide
  • 5-Nitro-2-oxoindoline-3-carbaldehyde

Uniqueness

  • Structural Complexity : The combination of a chlorophenoxy group with a nitroindole moiety makes it unique compared to simpler analogs.
  • Versatility : Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.

Properties

Molecular Formula

C16H11ClN4O5

Molecular Weight

374.73 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C16H11ClN4O5/c17-9-1-4-11(5-2-9)26-8-14(22)19-20-15-12-7-10(21(24)25)3-6-13(12)18-16(15)23/h1-7,18,23H,8H2

InChI Key

IUILDGDBHHJAQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)Cl

Origin of Product

United States

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